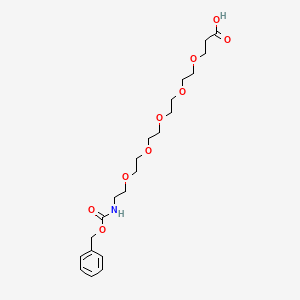

Cbz-N-Amido-PEG5-Säure

Übersicht

Beschreibung

Cbz-N-amido-PEG5-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG5-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . A practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

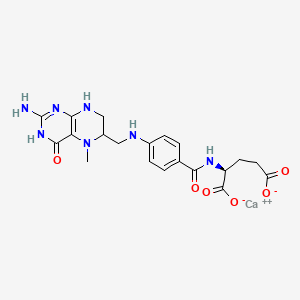

Molecular Structure Analysis

Cbz-N-amido-PEG5-acid has a molecular weight of 443.5 g/mol . Its molecular formula is C21H33NO9 . It contains total 64 bond(s); 31 non-H bond(s), 8 multiple bond(s), 21 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s) .

Chemical Reactions Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG5-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .

Physical And Chemical Properties Analysis

Cbz-N-amido-PEG5-acid is a PEG derivative with a molecular weight of 443.5 g/mol . Its molecular formula is C21H33NO9 . The hydrophilic PEG spacer increases solubility in aqueous media .

Wissenschaftliche Forschungsanwendungen

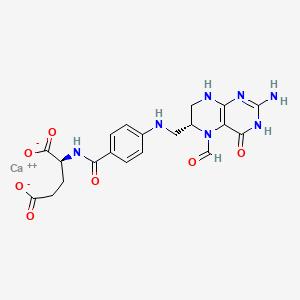

Proteomik-Forschung

“Cbz-N-Amido-PEG5-Säure” wird in der Proteomik-Forschung eingesetzt {svg_1}. Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um die Proteinexpression zu untersuchen, Proteine zu identifizieren und posttranslationale Modifikationen zu analysieren.

Arzneimittel-Abgabesysteme

“this compound” ist ein PEG-Derivat, das in Arzneimittel-Abgabesystemen verwendet wird {svg_2}. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien, was die Bioverfügbarkeit von Arzneimitteln verbessern kann. Es kann auch verwendet werden, um die Oberfläche von Nanopartikeln zu modifizieren, um ihre Stabilität und Zirkulationszeit im Körper zu erhöhen.

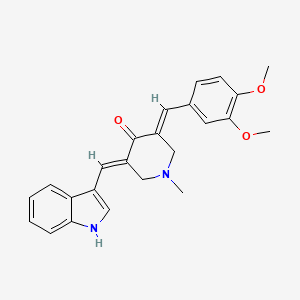

Synthese von PROTACs

“this compound” kann bei der Synthese von PROTACs (Proteolysis Targeting Chimeras) verwendet werden {svg_3}. PROTACs sind eine Klasse von Arzneimitteln, die durch Rekrutierung einer E3-Ubiquitin-Ligase arbeiten, um ein bestimmtes Protein für den Abbau zu kennzeichnen. Dies ermöglicht die gezielte Entfernung bestimmter Proteine aus Zellen.

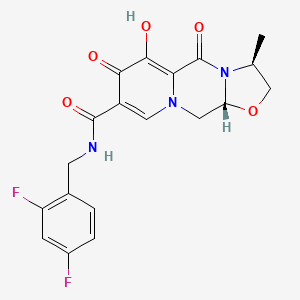

Peptidsynthese

“this compound” enthält eine CBZ-geschützte Aminogruppe {svg_4}. Diese Gruppe kann unter sauren Bedingungen entschützt werden, sodass sie in der Peptidsynthese verwendet werden kann. Die CBZ-Gruppe ist eine häufig verwendete Schutzgruppe in der Peptidsynthese, da sie unter den meisten Bedingungen stabil ist, aber bei Bedarf entfernt werden kann.

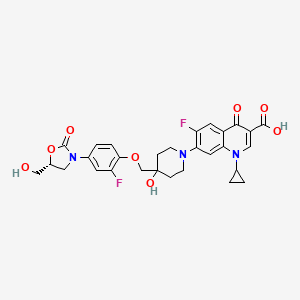

Biokonjugation

Die terminale Carbonsäure von “this compound” kann mit primären Aminogruppen reagieren, um eine stabile Amidbindung zu bilden {svg_5} {svg_6}. Diese Reaktion kann in der Biokonjugation verwendet werden, einem Prozess, der das Zusammenfügen zweier Biomoleküle beinhaltet. Dies kann in einer Vielzahl von Anwendungen nützlich sein, einschließlich der Herstellung von Antikörper-Arzneimittel-Konjugaten oder der Anbringung von Fluoreszenzmarkierungen an Proteine.

Polymerforschung

“this compound” ist ein monodisperses lineares PEG {svg_7}. Dies bedeutet, dass es eine definierte Länge und ein Molekulargewicht hat, was es in der Polymerforschung nützlich macht. Es kann verwendet werden, um die Eigenschaften von PEG und seinen Derivaten zu untersuchen, oder als Baustein, um komplexere Polymere zu erstellen.

Wirkmechanismus

Target of Action

Cbz-N-amido-PEG5-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The primary targets of this compound are primary amine groups . These amine groups are prevalent in biological systems and play crucial roles in various biochemical processes.

Mode of Action

The terminal carboxylic acid of Cbz-N-amido-PEG5-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This interaction results in the formation of a covalent bond between the compound and its target, altering the chemical structure and potentially the function of the target molecule.

Biochemical Pathways

For instance, it could be used in the synthesis of a series of PROTACs , which are molecules designed to degrade specific proteins within cells.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could enhance its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cbz-N-amido-PEG5-acid. For instance, the presence of activators such as EDC or DCC is necessary for the compound to form stable amide bonds with primary amines . Additionally, the compound’s CBZ-protected amine can be deprotected under acidic conditions , suggesting that pH levels could also influence its action.

Safety and Hazards

Cbz-N-amido-PEG5-acid is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Cbz-N-amido-PEG5-acid plays a significant role in biochemical reactions due to its ability to form stable amide bonds. This compound interacts with primary amine groups on enzymes, proteins, and other biomolecules, facilitating the formation of conjugates that are useful in proteomics and drug delivery research . The CBZ-protected amino group can be deprotected under acidic conditions, allowing for further functionalization of the compound . The hydrophilic nature of the PEG spacer enhances the solubility of the resulting conjugates in aqueous environments, which is crucial for their stability and functionality in biochemical assays .

Cellular Effects

Cbz-N-amido-PEG5-acid influences various cellular processes by facilitating the conjugation of biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the interactions between proteins and other cellular components . For example, the formation of stable amide bonds between Cbz-N-amido-PEG5-acid and cellular proteins can alter protein function and localization, leading to changes in cellular behavior . Additionally, the increased solubility provided by the PEG spacer can enhance the bioavailability of conjugated molecules, thereby influencing their cellular effects .

Molecular Mechanism

The molecular mechanism of Cbz-N-amido-PEG5-acid involves its ability to form stable amide bonds with primary amine groups on biomolecules . This interaction is facilitated by activators such as EDC or DCC, which promote the formation of the amide bond . The CBZ-protected amino group can be deprotected under acidic conditions, allowing for further functionalization of the compound . This mechanism enables Cbz-N-amido-PEG5-acid to modify the structure and function of proteins and other biomolecules, thereby influencing their activity and interactions within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cbz-N-amido-PEG5-acid can change over time due to its stability and degradation properties . The compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive species . Over time, the degradation of Cbz-N-amido-PEG5-acid can lead to changes in its biochemical properties and cellular effects . Long-term studies in in vitro and in vivo settings have shown that the stability of the compound is crucial for maintaining its functionality and effectiveness in biochemical assays .

Dosage Effects in Animal Models

The effects of Cbz-N-amido-PEG5-acid in animal models can vary with different dosages . At low doses, the compound may have minimal effects on cellular function and metabolism, while higher doses can lead to significant changes in protein function and cellular behavior . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects . Additionally, high doses of Cbz-N-amido-PEG5-acid can result in toxic or adverse effects, highlighting the importance of optimizing dosage levels in experimental settings .

Metabolic Pathways

Cbz-N-amido-PEG5-acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can be metabolized by enzymes that recognize its PEG spacer and terminal carboxylic acid group . These interactions can affect metabolic flux and the levels of metabolites within the cell . The hydrophilic nature of the PEG spacer also influences the compound’s distribution and metabolism, enhancing its solubility and bioavailability in aqueous environments .

Transport and Distribution

The transport and distribution of Cbz-N-amido-PEG5-acid within cells and tissues are influenced by its interactions with transporters and binding proteins . The hydrophilic PEG spacer facilitates the compound’s solubility and distribution in aqueous environments, allowing it to reach various cellular compartments . Additionally, the terminal carboxylic acid group can interact with specific transporters, influencing the localization and accumulation of the compound within cells .

Subcellular Localization

Cbz-N-amido-PEG5-acid exhibits specific subcellular localization patterns due to its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The PEG spacer and terminal carboxylic acid group play crucial roles in determining the compound’s localization and activity within the cell . These properties enable Cbz-N-amido-PEG5-acid to modify the function and interactions of biomolecules in specific subcellular environments .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO9/c23-20(24)6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-22-21(25)31-18-19-4-2-1-3-5-19/h1-5H,6-18H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNKBFYOBNNSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)

![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)

![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)

![6'-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3'-bipyridine]-6-carboxamide](/img/structure/B606448.png)